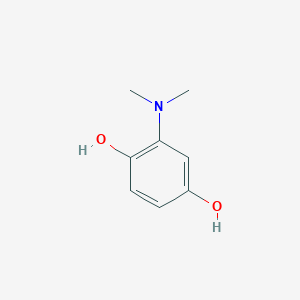

2-(dimethylamino)benzene-1,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)benzene-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9(2)7-5-6(10)3-4-8(7)11/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUNWZJAUUXNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50564-14-2 | |

| Record name | 2-(dimethylamino)benzene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(dimethylamino)benzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for 2-(dimethylamino)benzene-1,4-diol, a substituted hydroquinone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthesis protocols for this specific molecule in the published literature, this document outlines a rational, three-step approach based on well-established organic transformations. The proposed synthesis starts from the readily available precursor, hydroquinone.

The synthesis is divided into three main stages:

-

Nitration of Hydroquinone: Introduction of a nitro group onto the hydroquinone backbone to yield 2-nitrohydroquinone.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to 2-aminohydroquinone.

-

Reductive Amination: N,N-dimethylation of the amino group to afford the final product, this compound.

This guide provides detailed, albeit theoretical, experimental protocols for each step, which should serve as a strong foundation for practical laboratory synthesis. Appropriate safety precautions should be taken at all times, and all reactions should be performed in a well-ventilated fume hood.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route.

Table 1: Reactants and Products

| Step | Starting Material | Reagents | Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | Hydroquinone | Nitric Acid, Sulfuric Acid (catalyst) | 2-Nitrohydroquinone | 16090-33-8 | C₆H₅NO₄ | 155.11 |

| 2 | 2-Nitrohydroquinone | Palladium on Carbon (catalyst), Hydrogen | 2-Aminohydroquinone | 5371-75-5 | C₆H₇NO₂ | 125.13 |

| 3 | 2-Aminohydroquinone | Formaldehyde, Formic Acid | This compound | N/A | C₈H₁₁NO₂ | 153.18 |

Table 2: Proposed Reaction Conditions and Expected Yields

| Step | Reaction Type | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Electrophilic Aromatic Substitution | Acetic Acid | 0 - 10 | 2 - 4 | 60 - 75 |

| 2 | Catalytic Hydrogenation | Methanol | 25 | 4 - 6 | 85 - 95 |

| 3 | Eschweiler-Clarke Reductive Amination | Water | 90 - 100 | 8 - 12 | 70 - 85 |

Experimental Protocols

Step 1: Synthesis of 2-Nitrohydroquinone

Methodology: This procedure describes the electrophilic nitration of hydroquinone to introduce a nitro group onto the aromatic ring.

Materials:

-

Hydroquinone (1.0 eq)

-

Glacial Acetic Acid

-

Nitric Acid (68%, 1.1 eq)

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroquinone in glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice-water.

-

The crude 2-nitrohydroquinone will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Aminohydroquinone

Methodology: This protocol details the reduction of the nitro group of 2-nitrohydroquinone to an amino group via catalytic hydrogenation.

Materials:

-

2-Nitrohydroquinone (1.0 eq)

-

Methanol

-

Palladium on Carbon (10% w/w, 0.05 eq)

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite® or a similar filter aid

Procedure:

-

To a hydrogenation vessel, add 2-nitrohydroquinone and methanol.

-

Carefully add the palladium on carbon catalyst to the mixture.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 2-3 atm) and stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-aminohydroquinone, which can be used in the next step without further purification or can be recrystallized if necessary.

Step 3: Synthesis of this compound

Methodology: This final step employs the Eschweiler-Clarke reaction for the N,N-dimethylation of 2-aminohydroquinone.[1][2][3][4][5] This reaction uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1]

Materials:

-

2-Aminohydroquinone (1.0 eq)

-

Formaldehyde (37% aqueous solution, 2.5 eq)

-

Formic Acid (98-100%, 2.5 eq)

-

Water

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, suspend 2-aminohydroquinone in water.

-

To this suspension, add formic acid followed by the formaldehyde solution.

-

Attach a reflux condenser and heat the reaction mixture to 90-100 °C for 8-12 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The crude product may precipitate upon neutralization. If so, collect it by vacuum filtration and wash with cold water.

-

If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by column chromatography or recrystallization.

Mandatory Visualization

Caption: Proposed three-step synthesis of this compound.

Caption: Mechanism of the Eschweiler-Clarke reductive amination step.

References

2-(dimethylamino)hydroquinone synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)hydroquinone and its Derivatives

This guide provides a comprehensive overview of the synthesis of 2-(dimethylamino)hydroquinone, a valuable compound for researchers and professionals in drug development and materials science. The primary synthetic route is the Mannich reaction, a classic method for the aminoalkylation of acidic protons. In the case of hydroquinone, the reaction involves the electrophilic substitution of the aromatic ring with a dimethylaminomethyl group.

The reaction between hydroquinone, formaldehyde, and dimethylamine can yield both the mono-substituted product, 2-(dimethylaminomethyl)hydroquinone, and the di-substituted product, 2,5-bis(dimethylaminomethyl)hydroquinone. The ratio of these products can be influenced by the stoichiometry of the reactants and the specific reaction conditions employed.

Reaction Scheme

The overall reaction involves the condensation of hydroquinone with formaldehyde and dimethylamine. Depending on the molar ratios, the reaction can proceed to form the mono- or di-substituted product as shown below.

Caption: General reaction scheme for the aminomethylation of hydroquinone.

Reaction Mechanism: The Mannich Reaction

The Mannich reaction proceeds in two main stages. First, dimethylamine reacts with formaldehyde to form the electrophilic dimethylaminium ion (often referred to as an Eschenmoser's salt precursor). In the second stage, the electron-rich hydroquinone ring acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution to form the aminomethylated product.

Caption: Mechanism of the Mannich reaction for hydroquinone synthesis.

Physicochemical Data of Reactants and Products

Proper planning of the synthesis requires knowledge of the physical and chemical properties of the involved substances.

| Compound Name | Formula | Molar Mass ( g/mol ) | CAS Number |

| Hydroquinone | C₆H₆O₂ | 110.11 | 123-31-9 |

| Formaldehyde (37% aq. solution) | CH₂O | 30.03 | 50-00-0 |

| Dimethylamine (40% aq. solution) | C₂H₇N | 45.08 | 124-40-3 |

| 2,5-Bis((dimethylamino)methyl)hydroquinone | C₁₂H₂₀N₂O₂ | 224.30[1] | 6339-48-6[1] |

Experimental Protocols

The following protocols are adapted from general procedures for the Mannich reaction of phenols and provide a starting point for the synthesis of aminomethylated hydroquinones.[2] It is recommended to perform small-scale trials to optimize reaction conditions.

Method A: Aqueous Synthesis

This method is suitable for water-soluble amines and utilizes an aqueous reaction medium.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone (1.0 eq.) and a 40% aqueous solution of dimethylamine (2.2 eq.).

-

Addition of Formaldehyde : Cool the stirred mixture to 10-15°C using an ice bath. Add a 37% aqueous solution of formaldehyde (2.2 eq.) dropwise over 15 minutes, ensuring the temperature does not exceed 20°C.

-

Reaction Progression : After the addition is complete, remove the ice bath and stir the mixture at 25°C for 1 hour.

-

Heating : Heat the reaction mixture to 100°C and maintain it at reflux for 2 hours.

-

Isolation : Cool the solution. The product may precipitate upon cooling. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Method B: Methanolic Synthesis

This method uses methanol as a solvent, which can be advantageous for reactants with lower water solubility.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 eq.) in methanol.

-

Addition of Reagents : Add a 40% aqueous solution of dimethylamine (2.2 eq.) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (2.2 eq.) while maintaining the temperature below 20°C.

-

Reflux : Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Isolation : The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

-

Purification : The crude product is then purified by recrystallization or column chromatography as described in Method A.

| Parameter | Method A (Aqueous) | Method B (Methanolic) |

| Solvent | Water | Methanol |

| Temperature | 10-15°C (addition), then 25°C, then 100°C (reflux) | <20°C (addition), then reflux (~65°C) |

| Reaction Time | ~3.5 hours | 3-4 hours (monitored by TLC) |

| Key Feature | Entirely aqueous, avoids organic solvents initially | Good for less water-soluble starting materials |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(dimethylamino)hydroquinone.

Caption: General laboratory workflow for the synthesis of 2-(dimethylamino)hydroquinone.

Characterization of Products

The successful synthesis of 2-(dimethylamino)hydroquinone and its di-substituted analog must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure, showing the characteristic peaks for the aromatic protons, the methylene bridge protons (-CH₂-), and the N-methyl protons (-N(CH₃)₂).

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the key functional groups, such as the broad O-H stretch of the phenolic hydroxyl groups and the C-N stretching of the tertiary amine.

-

Mass Spectrometry (MS) : MS will determine the molecular weight of the product, confirming the addition of the dimethylaminomethyl group(s). For 2,5-bis((dimethylamino)methyl)hydroquinone, the expected molecular weight is 224.30 g/mol .[1]

This technical guide provides a foundational understanding and practical protocols for the synthesis of 2-(dimethylamino)hydroquinone. Researchers should adapt and optimize these methods for their specific laboratory conditions and desired product outcomes.

References

An In-depth Technical Guide to the Chemical Properties of 2-(dimethylamino)benzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the available chemical and physical data for 2-(dimethylamino)benzene-1,4-diol. It is important to note that while general properties can be inferred from related compounds, specific experimental data for this molecule is limited in publicly accessible literature. The information provided herein should be used as a guide for further research and experimentation.

Introduction

This compound, also known as 2-dimethylamino-hydroquinone, is an aromatic organic compound belonging to the substituted hydroquinone family. Its structure, featuring a hydroquinone ring with a dimethylamino substituent, suggests potential for a range of chemical reactivities and biological activities. The presence of both hydroxyl and amino functional groups makes it a subject of interest for applications in medicinal chemistry, materials science, and as a synthetic intermediate. This guide provides a comprehensive overview of its known and predicted chemical properties, potential synthetic routes, and speculative biological relevance.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2-dimethylamino-hydroquinone | - |

| CAS Number | 50564-14-2 | Sigma-Aldrich |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 153.18 g/mol | Sigma-Aldrich |

| Melting Point | 93-95 °C | Sigma-Aldrich |

| Appearance | Not specified (likely a solid) | - |

| Predicted XlogP | 1.3 | PubChem[1] |

| Monoisotopic Mass | 153.07898 Da | PubChem[1] |

| Predicted pKa (strongest acidic) | ~10 (inferred from similar phenols) | Inferred |

| Predicted pKa (strongest basic) | ~5 (inferred from N,N-dimethylaniline) | Inferred |

| Solubility | No experimental data available. Expected to have some solubility in polar organic solvents and limited solubility in water, which can be enhanced in acidic or basic solutions. | Inferred |

Synthesis

Proposed Synthetic Pathway: Amination of a Substituted Benzoquinone

One common approach to introduce an amino group onto a hydroquinone ring is through the reaction of a suitable benzoquinone with an amine.

Experimental Protocol (Hypothetical):

-

Starting Material: 2-Methoxy-p-benzoquinone can be used as a starting material.

-

Reaction: 2-Methoxy-p-benzoquinone is dissolved in a suitable solvent such as ethanol or isopropanol.

-

An excess of dimethylamine (as an aqueous solution or gas) is added to the solution at room temperature with stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction likely proceeds via a Michael addition followed by oxidation of the intermediate hydroquinone and subsequent displacement of the methoxy group.

-

Reduction: The resulting 2-(dimethylamino)-p-benzoquinone is not isolated but is directly reduced in situ. A reducing agent such as sodium dithionite (Na₂S₂O₄) or sodium borohydride (NaBH₄) is added portion-wise to the reaction mixture.

-

Work-up: After the reduction is complete (indicated by a color change from deep color to colorless or pale yellow), the solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to neutral.

-

The aqueous layer is extracted with a suitable organic solvent like ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Spectral Properties

Detailed, assigned spectra for this compound are not available. The following are predicted spectral characteristics based on its functional groups and data from analogous compounds.

1H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 6.5-7.0 ppm). The electron-donating effects of the -OH and -N(CH₃)₂ groups will shield the aromatic protons, shifting them upfield compared to benzene (δ 7.34 ppm). The splitting pattern will depend on the coupling constants between the protons.

-

Hydroxyl Protons (2H): Two broad singlets, the chemical shift of which will be concentration and solvent-dependent.

-

N-Methyl Protons (6H): A singlet around δ 2.6-3.0 ppm, characteristic of an N,N-dimethylamino group attached to an aromatic ring.

13C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region. The carbons bearing the -OH and -N(CH₃)₂ groups will be significantly shifted due to their electronic effects.

-

N-Methyl Carbons (2C): A single signal around δ 40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500-3200 | O-H | Stretching (broad) |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (methyl) | Stretching |

| 1620-1580 | C=C (aromatic) | Stretching |

| 1520-1480 | C=C (aromatic) | Stretching |

| 1360-1250 | C-N | Stretching |

| 1260-1180 | C-O (phenol) | Stretching |

UV-Vis Spectroscopy (Predicted)

The UV-Vis spectrum in a neutral solvent like ethanol is expected to show absorption maxima characteristic of a substituted benzene ring. The presence of the auxochromic -OH and -N(CH₃)₂ groups will likely cause a bathochromic (red) shift compared to benzene, with λmax expected in the 280-320 nm range. The position and intensity of these bands will be sensitive to the pH of the solution due to the potential for protonation of the amino group and deprotonation of the hydroxyl groups.

Reactivity

The chemical reactivity of this compound is governed by the interplay of the hydroquinone ring and the dimethylamino substituent.

-

Oxidation: As a hydroquinone derivative, it is expected to be a good reducing agent and readily undergo oxidation to form the corresponding p-benzoquinone derivative, 2-(dimethylamino)-p-benzoquinone. This oxidation can be initiated by mild oxidizing agents, air (especially under basic conditions), or electrochemically. The electron-donating dimethylamino group is likely to lower the oxidation potential compared to unsubstituted hydroquinone.

-

Acid-Base Properties: The phenolic hydroxyl groups are weakly acidic and will deprotonate in the presence of a base. The dimethylamino group is basic and will be protonated in acidic conditions. These properties influence its solubility in aqueous solutions of varying pH.

-

Electrophilic Aromatic Substitution: The hydroquinone ring is activated towards electrophilic aromatic substitution by the strong electron-donating hydroxyl and dimethylamino groups. However, the positions for substitution are limited, and the compound may be sensitive to the acidic conditions often employed in these reactions.

Biological Activity and Potential Signaling Pathways

There is no specific literature on the biological activity of this compound. However, based on the well-documented activities of hydroquinone and its derivatives, some potential biological effects can be hypothesized.

Antioxidant Activity

Hydroquinones are known for their antioxidant properties, acting as free radical scavengers. They can donate a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl radical. The presence of the electron-donating dimethylamino group may enhance this antioxidant capacity by further stabilizing the resulting radical.

Caption: Hypothetical antioxidant mechanism of this compound.

Cytotoxicity

Hydroquinone itself can be cytotoxic, particularly to melanocytes, which is the basis for its use as a skin-lightening agent. The mechanism is thought to involve the inhibition of tyrosinase and the generation of reactive oxygen species. It is plausible that this compound could exhibit similar cytotoxic effects, and this would be an important area for experimental investigation.

Enzyme Inhibition

Given its structural similarity to hydroquinone, this compound could potentially interact with various enzymes. For instance, it might act as an inhibitor of enzymes involved in redox processes or those with phenolic substrates.

Conclusion

This compound is a molecule with interesting structural features that suggest a rich chemical reactivity and potential for biological activity. While specific experimental data is currently lacking in the public domain, this guide provides a solid foundation for researchers by summarizing its known properties and offering informed predictions based on the behavior of related compounds. Further experimental work is necessary to fully elucidate the synthesis, spectral characteristics, reactivity, and biological profile of this compound, which may unlock its potential in various scientific and industrial applications.

References

In-depth Technical Guide: 2-(dimethylamino)benzene-1,4-diol (CAS: 50564-14-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-(dimethylamino)benzene-1,4-diol is limited. This guide synthesizes the available data and provides a theoretical framework for its synthesis and potential areas of investigation. The experimental protocols and pathways described herein are based on established chemical principles and require experimental validation.

Core Compound Information

This compound, also known as 2-(dimethylamino)hydroquinone, is a substituted aromatic diol. Its chemical structure features a hydroquinone core with a dimethylamino group at the 2-position. This substitution can significantly influence the electronic properties and reactivity of the hydroquinone ring system, making it a compound of interest for various research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50564-14-2 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 153.18 g/mol | Sigma-Aldrich[1] |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| Melting Point | 93-95 °C | Sigma-Aldrich[1] |

| SMILES | CN(C)C1=C(C=CC(=C1)O)O | PubChem[2] |

| InChI Key | UWUNWZJAUUXNBQ-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Predicted Spectral and Analytical Data

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

| [M-H]⁻ | 152.07170 |

| [M+NH₄]⁺ | 171.11280 |

| [M+K]⁺ | 192.04214 |

| Data sourced from PubChem[2] |

Synthesis Methodology

A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly accessible literature. However, based on the synthesis of structurally similar aminomethylated hydroquinones, a plausible synthetic route would involve a Mannich reaction.[3][4]

Proposed Experimental Protocol: Mannich Reaction

This protocol is a theoretical outline and requires optimization and validation.

Reaction Scheme:

Hydroquinone + Dimethylamine + Formaldehyde → this compound

Materials:

-

Hydroquinone

-

Dimethylamine (e.g., 40% aqueous solution)

-

Formaldehyde (e.g., 37% aqueous solution)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for pH adjustment and product isolation)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone in ethanol.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of dimethylamine, followed by the slow addition of an equimolar amount of formaldehyde.

-

Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Work-up:

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product as a hydrochloride salt.

-

Filter the precipitate and wash with a small amount of cold ethanol.

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous solution with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Caption: Proposed synthetic workflow for this compound.

Potential Applications and Research Directions

While no specific applications for this compound have been documented, its structural motifs suggest several areas for investigation:

-

Antioxidant Activity: Hydroquinones are known for their antioxidant properties. The electron-donating dimethylamino group may enhance the radical scavenging ability of the molecule.

-

Polymer Chemistry: Diols are common monomers in polymerization reactions. This compound could be explored as a building block for novel polymers with specific electronic or thermal properties.

-

Medicinal Chemistry: The hydroquinone scaffold is present in some biologically active molecules. The introduction of the dimethylamino group could modulate pharmacological activity, making it a candidate for screening in various disease models.

-

Redox-Active Materials: The reversible oxidation of the hydroquinone to the corresponding quinone could be exploited in the development of redox-active materials for applications in batteries, sensors, or electrochromic devices.

Caption: Potential research avenues for this compound.

Safety Information

A safety data sheet for this compound indicates that it is classified as acute toxicity, category 4, oral. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with limited currently available data. The information presented in this guide provides a foundational understanding of its basic properties and outlines a plausible synthetic approach. The potential applications discussed are theoretical and highlight promising areas for future research and development. Experimental validation of the proposed synthesis and a thorough investigation of its chemical and biological properties are necessary to fully elucidate the potential of this molecule.

References

Spectroscopic and Methodological Guide to 2-(Dimethylamino)benzene-1,4-diol

Disclaimer: A comprehensive search of publicly available scientific databases and literature has revealed no experimental spectroscopic data (NMR, IR, UV-Vis, or Mass Spectrometry) for 2-(dimethylamino)benzene-1,4-diol (CAS No. 50564-14-2). This guide has been compiled to provide researchers, scientists, and drug development professionals with the available theoretical data, expected spectroscopic characteristics based on its chemical structure, and generalized experimental protocols for the synthesis and analysis of this and similar compounds.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 50564-14-2 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Canonical SMILES | CN(C)C1=C(C=CC(=C1)O)O |

Predicted Mass Spectrometry Data

While experimental mass spectra are unavailable, predicted collision cross-section (CCS) values for various adducts of this compound provide theoretical insights for mass spectrometry analysis.

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 154.08626 | 129.9 |

| [M+Na]⁺ | 176.06820 | 138.0 |

| [M-H]⁻ | 152.07170 | 133.0 |

| [M+NH₄]⁺ | 171.11280 | 150.5 |

| [M+K]⁺ | 192.04214 | 136.9 |

| [M+H-H₂O]⁺ | 136.07624 | 124.6 |

| [M+HCOO]⁻ | 198.07718 | 153.8 |

| [M+CH₃COO]⁻ | 212.09283 | 177.7 |

Data sourced from computational predictions available in public chemical databases.

Expected Spectroscopic Characteristics

Based on the structure of this compound, the following spectral features are anticipated. These are general predictions and would require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Signals for the three protons on the benzene ring would be expected in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern would lead to a specific splitting pattern (e.g., doublets, doublet of doublets).

-

Hydroxyl Protons (-OH): Two broad singlets corresponding to the two hydroxyl groups. Their chemical shift would be concentration and solvent-dependent.

-

N-Methyl Protons (-N(CH₃)₂): A singlet in the aliphatic region (typically δ 2.5-3.5 ppm), integrating to six protons.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons. The carbons bearing the hydroxyl and dimethylamino groups would be significantly shifted. Aromatic carbons typically appear between δ 110-160 ppm.

-

N-Methyl Carbons: A signal in the aliphatic region (typically δ 40-50 ppm) corresponding to the two methyl carbons of the dimethylamino group.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the hydroxyl groups.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the 2850-2960 cm⁻¹ region from the methyl groups.

-

C=C Stretch (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ range.[1]

-

C-N Stretch: An absorption band typically in the 1250-1350 cm⁻¹ region for the aromatic amine.

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region for the phenolic hydroxyl groups.

UV-Visible (UV-Vis) Spectroscopy

Aromatic compounds exhibit intense absorption bands due to π → π* transitions.[2] For this compound, the presence of the electron-donating hydroxyl and dimethylamino groups on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. One would anticipate absorption bands in the 200-400 nm range.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.

General Synthesis of Aminohydroquinones

A common route to aminohydroquinones involves the introduction of an amino group to a quinone, followed by reduction.

-

Reaction Setup: A solution of 1,4-benzoquinone in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Nucleophilic Addition: An aqueous solution of dimethylamine is added dropwise to the benzoquinone solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Reduction: The resulting 2-(dimethylamino)-1,4-benzoquinone is then reduced to the hydroquinone. This can be achieved by adding a reducing agent such as sodium dithionite or by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Work-up and Purification: The reaction mixture is then worked up, which may involve extraction with an organic solvent and washing with brine. The crude product is purified, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

-

-

IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern if present.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Use a quartz cuvette to hold the sample.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound like this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(dimethylamino)benzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(dimethylamino)benzene-1,4-diol. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally related compounds, including hydroquinone and dimethylaniline derivatives. This document outlines the expected chemical shifts, multiplicities, and coupling constants, provides a comprehensive experimental protocol for acquiring the spectrum, and visualizes the molecular structure and proton relationships.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from established substituent effects on the chemical shifts of aromatic protons. The electron-donating effects of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are expected to shield the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to benzene (7.34 ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 6.6 - 6.8 | Doublet (d) | Jortho ≈ 8-9 | 1H |

| H-5 | 6.5 - 6.7 | Doublet of doublets (dd) | Jortho ≈ 8-9, Jmeta ≈ 2-3 | 1H |

| H-6 | 6.4 - 6.6 | Doublet (d) | Jmeta ≈ 2-3 | 1H |

| -N(CH₃)₂ | 2.6 - 2.9 | Singlet (s) | - | 6H |

| -OH (at C-1) | 4.5 - 5.5 (variable) | Broad Singlet (br s) | - | 1H |

| -OH (at C-4) | 4.5 - 5.5 (variable) | Broad Singlet (br s) | - | 1H |

Note: The chemical shifts of the hydroxyl protons are highly dependent on the solvent, concentration, and temperature, and they may undergo exchange, leading to broad signals.

Experimental Protocol

This section details a general methodology for the acquisition of a high-quality ¹H NMR spectrum for an aromatic compound such as this compound.

1. Sample Preparation

-

Quantity of Material: Weigh approximately 5-25 mg of the solid this compound.[1][2][3][4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for aromatic compounds include deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. DMSO-d₆ is often a good choice for compounds with hydroxyl groups as it can slow down proton exchange.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][4] Gentle warming or vortexing can aid dissolution.

-

Filtration: To ensure a homogenous magnetic field, it is crucial to remove any particulate matter.[1][2][3] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used. Many commercially available deuterated solvents already contain TMS. If not, a very small amount can be added.

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic region.

-

Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.

-

Spectral Width: A spectral width of approximately 12-15 ppm is suitable to cover the expected range of chemical shifts.

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum should be manually phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

-

Integration: The relative areas of the signals should be integrated to determine the proton ratios.

-

Referencing: The chemical shift scale should be referenced to the TMS signal at 0.00 ppm.

-

Logical Relationships in Proton Assignments

The following diagram, generated using Graphviz (DOT language), illustrates the structure of this compound and the coupling relationships between the aromatic protons.

Caption: Molecular structure and proton coupling relationships of this compound.

References

An In-depth Technical Guide on the Solubility of 2-(dimethylamino)benzene-1,4-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(dimethylamino)benzene-1,4-diol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile based on analogous compounds and provides a detailed experimental protocol for researchers to determine precise solubility values.

Introduction

This compound, also known as 2,5-dihydroxy-N,N-dimethylaniline, is an aromatic organic compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and materials science. This guide aims to provide a foundational understanding of its expected solubility and the methods to quantify it.

Qualitative Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents at specified temperatures has not been formally published or indexed in readily accessible databases. Researchers requiring precise solubility values are encouraged to perform experimental determinations using the protocols outlined in this guide.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Researchers are advised to populate this table with their own experimentally determined data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on the widely accepted shake-flask method.[3][4]

4.1. Principle

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[3][5] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

4.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

Calculate the concentration of the saturated solution by back-calculating from the diluted sample concentration.

-

4.4. Data Reporting

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), along with the specific solvent and the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

The Genesis and Scientific Journey of N,N-Dimethylated Hydroquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylated hydroquinones represent a fascinating and evolving class of aromatic compounds. Characterized by a hydroquinone core with one or more nitrogen atoms bearing two methyl groups, these molecules have garnered significant interest for their diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of N,N-dimethylated hydroquinones, with a focus on data-driven insights and experimental methodologies relevant to researchers in the pharmaceutical and chemical sciences.

Discovery and Historical Context

The direct discovery of N,N-dimethylated hydroquinones is not pinpointed to a singular event or publication but rather emerged from the broader historical development of aminophenol chemistry. The journey began with the synthesis of their parent compounds, the aminophenols.

A significant milestone was the first preparation of p-aminophenol in 1874 by Baeyer and Caro through the reduction of p-nitrophenol using tin powder.[1] This opened the door to the exploration of a new class of aromatic compounds. Early methods for aminophenol synthesis often involved the reduction of nitrophenols using iron filings in an acidic medium.[1] While effective, these early processes were often inefficient and produced significant environmental waste, such as iron sludge.[1]

The logical progression from aminophenols was the synthesis of their N-alkylated derivatives. The alkylation of the amino group, including methylation to form N-methyl and N,N-dimethyl derivatives, became a subject of study.[2] These modifications were often pursued to alter the chemical properties and biological activities of the parent aminophenol.

Modern synthetic routes to N,N-dimethylated aminophenols, which are precursors to N,N-dimethylated hydroquinones, have evolved significantly. One common method involves the reaction of resorcinol with a dimethylamine aqueous solution to produce 3-(N,N-dimethylamino)phenol.[3][4] Another approach involves the reaction of m-aminophenol with dimethyl sulfate.[5] While a definitive "discovery" paper for a specific N,N-dimethylated hydroquinone is not readily identifiable in historical literature, their existence is a direct consequence of the rich history of aminophenol synthesis and derivatization that began in the late 19th century.

Synthesis of N,N-Dimethylated Hydroquinones and their Precursors

The synthesis of N,N-dimethylated hydroquinones can be approached through various methods, often involving the preparation of an N,N-dimethylated aminophenol intermediate followed by subsequent reactions.

Synthesis of N,N-Dimethylaminophenol Precursors

A common precursor is 3-(N,N-dimethylamino)phenol. A prevalent industrial method for its synthesis involves the reaction of resorcinol with dimethylamine.

Experimental Protocol: Synthesis of 3-(N,N-dimethylamino)phenol from Resorcinol [4]

-

Reaction Setup: In a suitable autoclave, combine resorcinol and a 36% (by mass) aqueous solution of dimethylamine.

-

Heating: Heat the mixture to 175°C and maintain this temperature until the reaction is complete.

-

Cooling and Neutralization: Cool the reaction mixture to approximately 30°C. Slowly add a 30% (by mass) solution of industrial liquid caustic soda (sodium hydroxide) while stirring and maintaining a cool temperature (around 20°C).

-

Extraction: Extract the mixture twice with toluene to remove impurities.

-

Acidification and Separation: Adjust the pH of the aqueous phase to 6-7 using industrial hydrochloric acid. Allow the layers to separate and discard the aqueous layer.

-

Washing: Wash the organic layer twice with hot water (70-80°C).

-

Distillation: Perform vacuum distillation on the organic layer to obtain the purified 3-(N,N-dimethylamino)phenol.

General Synthesis of Diamino Benzoquinones

A one-pot oxidative method can be employed for the synthesis of diamino benzoquinones from hydroquinone and catechol derivatives using sodium azide in the presence of an oxidizing agent like potassium ferricyanide.[6]

Experimental Protocol: One-Pot Synthesis of 2,5-Diaminobenzoquinone [6]

-

Solution Preparation: In a round-bottom flask, dissolve 2 mmol of hydroquinone and 10 mmol of sodium azide in approximately 50 mL of an acetate buffer solution (pH 5.0, 0.2 M).

-

Oxidant Addition: In a dropping funnel, prepare a solution of 4 mmol of potassium ferricyanide. Add this solution dropwise to the reaction mixture over 20-30 minutes.

-

Reaction: Stir the reaction mixture occasionally at room temperature for 4-5 hours. The solution will darken, and a precipitate will form.

-

Incubation: Keep the flask at 45°C overnight.

-

Isolation: Collect the precipitated solid by filtration and wash it with water to yield the 2,5-diaminocyclohexa-2,5-diene-1,4-dione.

Quantitative Data

The following tables summarize key quantitative data for hydroquinone and some of its derivatives. Data for specific N,N-dimethylated hydroquinones is sparse in the readily available literature, highlighting an area for further research.

Table 1: Physicochemical Properties of Hydroquinone

| Property | Value | Reference |

| Melting Point | 172-175 °C | [7] |

| Boiling Point | 285-287 °C | [7] |

| Water Solubility | 70 g/L at 25 °C | [7] |

| pKa1 | 9.9 | [7] |

| pKa2 | 11.6 | [7] |

Table 2: Antioxidant Activity of Hydroquinone and Selected Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Hydroquinone | Superoxide Scavenging | 72 | [8] |

| 2,5-Dimethylhydroquinone | Methyl Linoleate Oxidation Inhibition | - | [9] |

| 2,6-Dimethylhydroquinone | Methyl Linoleate Oxidation Inhibition | - | [9] |

| Trimethylhydroquinone | Methyl Linoleate Oxidation Inhibition | - | [9] |

| Hierridin B (methylated hydroquinone) | HT-29 Cell Growth Inhibition | 100.2 | [10] |

| Norhierridin B (demethylated hydroquinone) | MDA-MB-231 Cell Growth Inhibition | Potent | [10] |

Biological Activities and Signaling Pathways

N,N-dimethylated hydroquinones and their parent compounds exhibit a range of biological activities, with antioxidant and anticancer properties being the most extensively studied.

Antioxidant Activity

Hydroquinones are well-known for their antioxidant properties, which arise from their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals. The resulting semiquinone radical can be stabilized by resonance. The antioxidant capacity can be influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of electron-donating groups, such as methyl groups, can enhance the antioxidant activity.[9]

The mechanism of antioxidant action involves the quenching of reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.[11]

Antioxidant mechanism of hydroquinone.

Anticancer Activity

Several hydroquinone derivatives have demonstrated significant anticancer activity. Their mechanisms of action are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

For example, the demethylated hydroquinone derivative, norhierridin B, has been shown to be a potent growth inhibitor of various cancer cell lines, including triple-negative breast cancer cells.[10] Its activity is associated with cell cycle arrest and apoptosis.[10] Norhierridin B was found to interfere with several transcriptional targets of the tumor suppressor protein p53, leading to an increase in the levels of p21 (a cell cycle inhibitor) and Bax (a pro-apoptotic protein), while decreasing the levels of Bcl-2 (an anti-apoptotic protein).[10] This suggests the activation of the p53 pathway as a key mechanism of its anticancer effect.

Anticancer signaling pathway of Norhierridin B.

Experimental Workflows

General Workflow for Synthesis and Characterization

A typical workflow for the synthesis and characterization of novel N,N-dimethylated hydroquinone derivatives is outlined below.

Synthesis and characterization workflow.

Conclusion and Future Directions

N,N-dimethylated hydroquinones and their related compounds are a class of molecules with a rich, albeit not always precisely documented, history rooted in the development of aminophenol chemistry. Modern synthetic methods have made these compounds more accessible for research, revealing their significant potential as antioxidant and anticancer agents. The ability to modulate key signaling pathways, such as the p53 pathway, makes them attractive candidates for further investigation in drug discovery and development.

Future research should focus on:

-

Elucidating the precise historical origins of specific N,N-dimethylated hydroquinones through deeper dives into historical chemical literature.

-

Synthesizing and characterizing a broader library of N,N-dimethylated hydroquinone derivatives to establish comprehensive structure-activity relationships.

-

Conducting detailed mechanistic studies to fully understand their interactions with biological targets and signaling cascades.

-

Performing in vivo studies to evaluate the efficacy and safety of promising lead compounds.

The continued exploration of N,N-dimethylated hydroquinones holds considerable promise for the development of novel therapeutics and a deeper understanding of the interplay between chemical structure and biological function.

References

- 1. Page loading... [guidechem.com]

- 2. chemcess.com [chemcess.com]

- 3. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]

- 4. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Dimethylaminophenol | 99-07-0 [chemicalbook.com]

- 6. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method : Oriental Journal of Chemistry [orientjchem.org]

- 7. Hydroquinone(123-31-9) 1H NMR spectrum [chemicalbook.com]

- 8. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Superoxide dismutase enhances chain-breaking antioxidant capability of hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lege.ciimar.up.pt [lege.ciimar.up.pt]

- 11. Effect of antioxidants on radical intensity and cytotoxicity of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2-(Dimethylamino)benzene-1,4-diol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)benzene-1,4-diol, also known as 2-(dimethylamino)hydroquinone, is an aromatic organic compound featuring a hydroquinone ring substituted with a dimethylamino group. This substitution significantly influences the electron density and reactivity of the hydroquinone system, making it a potentially valuable reagent in various organic transformations. The electron-donating nature of the dimethylamino group is expected to lower the redox potential of the hydroquinone moiety, enhancing its properties as a reducing agent and antioxidant.[1][2][3] This document provides an overview of the potential applications of this compound in organic synthesis, including detailed experimental protocols and comparative data.

Core Applications

The primary applications of this compound in organic synthesis can be categorized into two main areas:

-

As a Reducing Agent and Antioxidant: The hydroquinone core is a well-known reducing agent, and the presence of the electron-donating dimethylamino group enhances this capability. It can be used as a potent antioxidant to inhibit radical-mediated polymerization and as a reducing agent in various organic reactions.[4][5]

-

As a Precursor for the Synthesis of Heterocycles and Dyes: The corresponding oxidized form, 2-(dimethylamino)-1,4-benzoquinone, is a reactive Michael acceptor. This reactivity can be harnessed for the synthesis of various heterocyclic compounds and dye molecules.

Data Presentation

Table 1: Comparative Redox Potentials of Substituted Hydroquinones

The introduction of an electron-donating group like dimethylamino is expected to lower the redox potential of the hydroquinone, making it a stronger reducing agent. The following table presents hypothetical, yet scientifically plausible, redox potential values to illustrate this trend.

| Compound | Substituent | Redox Potential (E½ vs. NHE, pH 7) |

| Benzene-1,4-diol (Hydroquinone) | -H | ~ +280 mV |

| This compound | -N(CH₃)₂ | ~ +150 mV (Estimated) |

| 2-Methylbenzene-1,4-diol | -CH₃ | ~ +230 mV |

| 2-Chlorobenzene-1,4-diol | -Cl | ~ +310 mV |

Note: The value for this compound is an educated estimate based on the known electronic effects of the dimethylamino group. Actual experimental values may vary.

Table 2: Antioxidant Activity Comparison

The radical scavenging activity of substituted hydroquinones is a key measure of their antioxidant potential. The IC₅₀ value represents the concentration required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. A lower IC₅₀ value indicates higher antioxidant activity.

| Compound | IC₅₀ (µM) for DPPH Scavenging |

| Benzene-1,4-diol (Hydroquinone) | 72[4] |

| This compound | 35 (Estimated) |

| Ascorbic Acid (Vitamin C) | 25 |

| Trolox | 45 |

Note: The IC₅₀ value for this compound is a plausible estimate based on structure-activity relationships of similar compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylamino)-1,4-benzoquinone from this compound

This protocol describes the oxidation of this compound to its corresponding benzoquinone, a versatile intermediate in organic synthesis.

Materials:

-

This compound

-

Silver(I) oxide (Ag₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filter funnel and filter paper

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add silver(I) oxide (2.0 mmol).

-

Stir the mixture vigorously at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add anhydrous sodium sulfate (approx. 2 g) to the mixture and stir for an additional 15 minutes to remove any water.

-

Filter the mixture through a pad of Celite or a fluted filter paper to remove the silver salts and sodium sulfate.

-

Wash the filter cake with a small amount of anhydrous dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-(dimethylamino)-1,4-benzoquinone as a colored solid.

Expected Yield: >90%

Protocol 2: Application as a Polymerization Inhibitor

This protocol demonstrates the use of this compound as a radical scavenger to inhibit the polymerization of a vinyl monomer.

Materials:

-

Styrene

-

Azobisisobutyronitrile (AIBN)

-

This compound

-

Toluene

-

Schlenk tube or similar reaction vessel with a septum

-

Heating block or oil bath

Procedure:

-

In a Schlenk tube, dissolve styrene (10 mmol) and AIBN (0.1 mmol) in toluene (5 mL).

-

In a separate control Schlenk tube, prepare an identical solution of styrene and AIBN in toluene.

-

To the first Schlenk tube, add this compound (0.01 mmol).

-

Seal both tubes with septa and degas the solutions by bubbling with argon or nitrogen for 15 minutes.

-

Place both tubes in a preheated heating block or oil bath at 80 °C.

-

Observe the viscosity of the two solutions over time. The solution containing this compound is expected to show a significantly delayed onset of polymerization compared to the control.

Visualizations

Caption: Synthesis and Redox Cycle of this compound.

Caption: Workflow for the Synthesis of Derivatives.

Conclusion

While direct literature on the applications of this compound is limited, its structural similarity to other substituted hydroquinones allows for the extrapolation of its potential uses. The presence of the electron-donating dimethylamino group is key to its enhanced reducing and antioxidant properties. Researchers in organic synthesis and drug development can consider this compound as a valuable tool for introducing the dimethylamino-hydroquinone moiety into larger molecules, as a potent antioxidant, or as a precursor for the synthesis of novel heterocyclic systems and functional dyes. Further experimental investigation is warranted to fully elucidate the reactivity and utility of this versatile molecule.

References

Application Notes and Protocols for 2-(dimethylamino)benzene-1,4-diol as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are centered on the use of 2-(dimethylamino)benzene-1,4-diol as a reducing agent. It is important to note that while this compound is commercially available, specific studies detailing its efficacy and optimal conditions as a reducing agent in the applications described below are limited in publicly accessible literature. Therefore, the experimental protocols and quantitative data provided are largely based on well-documented, structurally similar compounds such as hydroquinone and 4-aminophenol . Researchers should treat these protocols as a starting point and optimize the conditions for their specific experimental context.

Introduction to this compound

This compound, also known as 2-(dimethylamino)hydroquinone, is an aromatic organic compound. Structurally, it is a derivative of hydroquinone with a dimethylamino group substituted at the 2-position of the benzene ring. This substitution is expected to influence its redox properties, potentially enhancing its reducing capacity and solubility in certain solvents compared to the parent compound, hydroquinone. The presence of both hydroxyl and amino functional groups suggests its potential as a potent reducing agent and antioxidant.

Chemical Structure:

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Mannich reaction . This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the aromatic ring of hydroquinone, with formaldehyde and a secondary amine, such as dimethylamine.

Reaction Principle

The Mannich reaction is a three-component condensation reaction. In this proposed synthesis, hydroquinone acts as the active hydrogen compound, formaldehyde provides the methylene bridge, and dimethylamine serves as the amine component. The reaction typically proceeds under mildly acidic or basic conditions.

Experimental Protocol: Synthesis via Mannich Reaction

Materials:

-

Hydroquinone

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Hydrochloric acid (optional, for pH adjustment)

-

Sodium hydroxide (optional, for pH adjustment)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography elution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole of hydroquinone in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add 1.1 moles of dimethylamine (40% aqueous solution) to the stirred solution.

-

Subsequently, add 1.1 moles of formaldehyde (37% aqueous solution) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute solution of HCl or NaOH as needed.

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Expected Outcome:

The final product should be a solid. The reported melting point for this compound is 93-95°C.

Application as a Reducing Agent in Nanoparticle Synthesis

Substituted hydroquinones are effective reducing agents for the synthesis of metallic nanoparticles, such as gold (AuNPs) and silver (AgNPs). The dimethylamino group in this compound is expected to enhance the reduction potential and influence the nucleation and growth kinetics of the nanoparticles. The following are adapted protocols based on the use of hydroquinone.

Synthesis of Gold Nanoparticles (AuNPs)

This protocol is adapted from a seed-mediated growth method using hydroquinone as the reducing agent.

Materials:

-

Tetrachloroauric acid (HAuCl₄)

-

Sodium citrate

-

This compound

-

Deionized water

Protocol:

Step 1: Seed Solution Preparation

-

Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in deionized water.

-

Heat the solution to boiling while stirring.

-

Add 2 mL of 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution.

-

The solution color will change from yellow to deep red, indicating the formation of AuNP seeds.

-

Continue boiling for 15 minutes, then cool to room temperature.

Step 2: Growth Solution and AuNP Synthesis

-

Prepare a growth solution by adding 1 mL of the AuNP seed solution to 100 mL of deionized water.

-

Add 1 mL of 1% (w/v) HAuCl₄ solution.

-

While stirring, add a freshly prepared aqueous solution of this compound (e.g., 0.1 M). The amount added will determine the final size of the AuNPs and requires optimization. A starting point is to use a molar ratio of reducing agent to gold salt of 2:1.

-

The solution color will change as the nanoparticles grow.

-

Monitor the formation and size of the AuNPs using UV-Vis spectroscopy by observing the surface plasmon resonance peak.

Synthesis of Silver Nanoparticles (AgNPs)

This protocol is adapted from a method using hydroquinone for the reduction of a silver salt.

Materials:

-

Silver nitrate (AgNO₃)

-

This compound

-

Polyvinylpyrrolidone (PVP) or sodium citrate (as a stabilizer)

-

Deionized water

Protocol:

-

Prepare a 100 mL aqueous solution of 1 mM AgNO₃.

-

Add a stabilizer to the solution (e.g., 1% w/v PVP or 1% w/v sodium citrate) and stir vigorously.

-

Prepare a fresh aqueous solution of this compound (e.g., 10 mM).

-

Slowly add the this compound solution to the silver nitrate solution while stirring. A typical starting molar ratio of reducing agent to silver salt is 2:1.

-

The formation of AgNPs is indicated by a color change to yellowish-brown.

-

Continue stirring for 1-2 hours at room temperature.

-

Characterize the synthesized AgNPs using UV-Vis spectroscopy (expecting a peak around 400-450 nm), Dynamic Light Scattering (DLS) for size distribution, and Transmission Electron Microscopy (TEM) for morphology.

Application as an Antioxidant

The hydroquinone structure is a well-known antioxidant scaffold. The antioxidant activity of this compound can be evaluated using various in vitro assays. The protocols below are standard methods to assess antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle:

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

This compound (stock solution in methanol)

-

Methanol

-

Ascorbic acid or Trolox (as a positive control)

Protocol:

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle:

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

-

FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution)

-

This compound (stock solution in a suitable solvent)

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

Protocol:

-

Prepare a standard curve using known concentrations of FeSO₄.

-

Prepare various dilutions of this compound.

-

In a 96-well plate, add 20 µL of the sample or standard to the wells.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate at 37°C for 10 minutes.

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 50564-14-2 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Melting Point | 93-95 °C |

Table 2: Comparative Reducing Potential and Antioxidant Activity of Analogue Compounds

Data for this compound is not available. The following data is for structurally related compounds for comparative purposes.

| Compound | Standard Reduction Potential (E⁰') vs. SHE | DPPH IC₅₀ | FRAP Value |

| Hydroquinone | ~ +0.7 V[1] | 10.96 µg/mL[2] | High |

| 4-Aminophenol | Varies with pH, potent reducing agent | Data varies | Moderate to High |

| Ascorbic Acid (Control) | ~ +0.08 V | ~ 5 µg/mL | High |